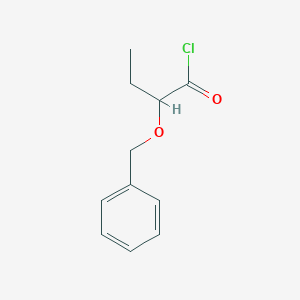![molecular formula C13H8FN B14275672 5-Fluorobenzo[h]quinoline CAS No. 163275-58-9](/img/structure/B14275672.png)
5-Fluorobenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[h]quinoline typically involves cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the direct fluorination of quinoline derivatives using electrophilic fluorinating agents .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 5-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Investigated for its antineoplastic and antiviral activities.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
作用機序
The mechanism of action of 5-Fluorobenzo[h]quinoline involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antibacterial, antineoplastic, and antiviral effects .
類似化合物との比較
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 5-Fluorobenzo[h]quinoline is unique due to its specific fluorination pattern and the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it suitable for specific applications in medicine and industry .
特性
CAS番号 |
163275-58-9 |
|---|---|
分子式 |
C13H8FN |
分子量 |
197.21 g/mol |
IUPAC名 |
5-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-8-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-8H |
InChIキー |
SDVWBQUXSOQPJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=C2N=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


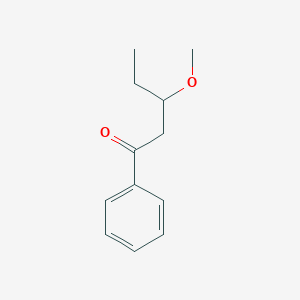
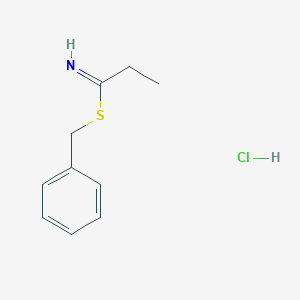
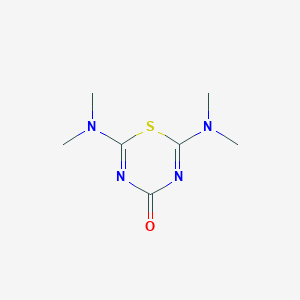
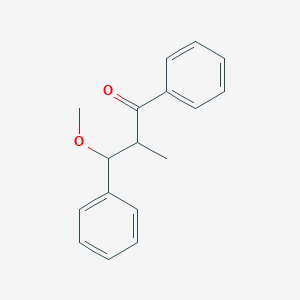
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
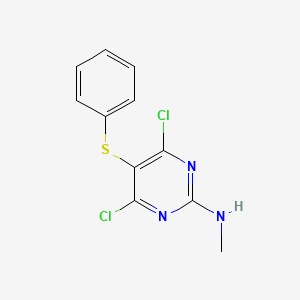
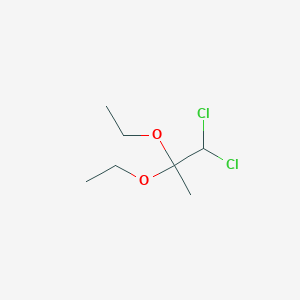


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


